Methyl 5-aminopentanoate hydrochloride

Description

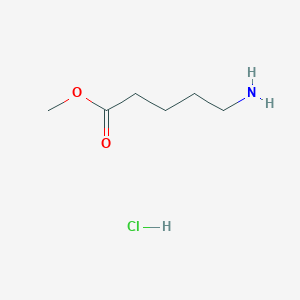

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 5-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKIZCQRTPAOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546357 | |

| Record name | Methyl 5-aminopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29840-56-0 | |

| Record name | Methyl 5-aminopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-aminopentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 5-aminopentanoate hydrochloride?

An In-Depth Technical Guide to Methyl 5-aminopentanoate hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring both a primary amine and a methyl ester. This structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. The presence of a terminal amino group and an ester functionality on a flexible five-carbon chain allows for a diverse range of chemical transformations. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with practical experimental protocols for its characterization.

Part 1: Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in experimental work. It is typically a white to off-white solid, a characteristic consistent with its nature as an amine salt.[1] There are some discrepancies in the reported values for its physical constants across different suppliers, which is common and can be attributed to variations in experimental conditions and sample purity.

| Property | Value | Source(s) |

| CAS Number | 29840-56-0 | [2][3] |

| Molecular Formula | C₆H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 167.63 g/mol | [2][5][6] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 145.5-147°C | [1] |

| Boiling Point | 212.2°C at 760 mmHg | [3][5][7] |

| Solubility | Soluble in water, chloroform, and ether. Slightly soluble in DMSO, Ethanol, and Methanol. | [1][4] |

| Flash Point | 82.1°C - 142°C | [3][4][7] |

| Vapor Pressure | 0.146 mmHg at 25°C | [3][7] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1][8] |

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the nucleophilic amino group and the electrophilic ester carbonyl group.

Key Identifiers

-

InChI Key: FAKIZCQRTPAOSH-UHFFFAOYSA-N[10]

Reactivity Profile

The primary amine is a potent nucleophile and can participate in a wide array of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield higher-order amines.

The methyl ester group is susceptible to nucleophilic acyl substitution:

-

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-aminopentanoic acid.

-

Aminolysis: Reaction with ammonia or other amines to form amides. This reaction is generally less efficient than acylation of the amine.[11]

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to form a different ester.

The hydrochloride salt form renders the amino group as an ammonium chloride, which is not nucleophilic. Therefore, for reactions involving the amine functionality, it is typically necessary to add a base to deprotonate the ammonium ion and liberate the free amine.

Illustrative Reaction: Amide Formation

A common application of this molecule is in peptide synthesis or the formation of amide linkages. The following diagram illustrates the reaction of Methyl 5-aminopentanoate (as the free base) with an acyl chloride.

Caption: General scheme for amide formation.

Part 3: Spectroscopic Properties (Predicted)

| Spectroscopy | Predicted Salient Features |

| ¹H NMR | - -OCH₃ (ester methyl): Singlet around 3.6-3.7 ppm. - -CH₂-COOCH₃ (methylene alpha to ester): Triplet around 2.3-2.4 ppm. - -CH₂-NH₃⁺ (methylene alpha to ammonium): Triplet around 2.9-3.1 ppm. - -CH₂-CH₂-CH₂- (other methylenes): Multiplets between 1.5-1.9 ppm. - -NH₃⁺ (ammonium): Broad singlet, chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | - C=O (ester carbonyl): ~173-174 ppm. - -OCH₃ (ester methyl): ~51-52 ppm. - -CH₂-NH₃⁺ (carbon alpha to ammonium): ~39-40 ppm. - -CH₂-COOCH₃ (carbon alpha to ester): ~33-34 ppm. - Other -CH₂- carbons: ~21-28 ppm. |

| IR Spectroscopy | - N-H stretch (ammonium): Broad band from 2500-3300 cm⁻¹. - C=O stretch (ester): Strong, sharp peak around 1730-1740 cm⁻¹. - C-O stretch (ester): Strong peak around 1170-1250 cm⁻¹. - C-H stretch (alkane): 2850-3000 cm⁻¹. |

| Mass Spectrometry | - (ESI+) : The protonated molecule of the free base [M+H]⁺ would be observed at m/z 132.10. |

Part 4: Experimental Protocols

Protocol 1: Melting Point Determination

This protocol describes the determination of the melting point range using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the powder.

-

Compact the sample into the sealed end of the capillary tube by tapping the tube or dropping it through a long glass tube. The packed sample height should be 2-3 mm.[12]

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

-

Measurement:

-

For an unknown or to establish an approximate range, heat the sample rapidly (10-20°C/min).[12]

-

For an accurate measurement, start with a new sample and heat rapidly to about 20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[13]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing another measurement.

-

Always use a fresh sample and a new capillary tube for each determination to ensure accuracy.[13]

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point.

Protocol 2: ¹H NMR Spectrum Acquisition

This protocol outlines the general steps for preparing a sample of this compound for ¹H NMR analysis.

-

Solvent Selection:

-

Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is a good choice for hydrochloride salts.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent magnetic field distortions.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. For a simple ¹H spectrum, a single scan may be sufficient if the sample concentration is adequate.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale. If using D₂O, the residual HDO peak can be set to ~4.79 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 29840-56-0. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 29840-56-0. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-aminopentanoate. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H13NO2). Retrieved from [Link]

Sources

- 1. This compound | 29840-56-0 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 29840-56-0: this compound (1:… [cymitquimica.com]

- 4. Synthesis and reactivity of the monosaccharide esters of amino acids as models of teichoic acid fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, CAS No. 29840-56-0 - iChemical [ichemical.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. spectrabase.com [spectrabase.com]

- 8. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 9. This compound | C6H14ClNO2 | CID 13672034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 5-aminopentanoate HCl | 29840-56-0 [sigmaaldrich.com]

- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. westlab.com [westlab.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 5-aminopentanoate Hydrochloride

This in-depth guide provides a detailed exploration of the synthesis of Methyl 5-aminopentanoate hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the primary synthesis pathway, including the underlying chemical principles, a detailed experimental protocol, and key analytical data.

Introduction and Significance

This compound is a chemical compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both an amine and a methyl ester functional group, allows for a variety of chemical transformations, making it a key component in the development of novel therapeutic agents and other complex molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for many applications.[1]

Primary Synthesis Pathway: Fischer Esterification of 5-Aminovaleric Acid

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 5-aminovaleric acid. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 5-aminovaleric acid is reacted with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Mechanistic Insights

The Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product (the ester), a large excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed. Common catalysts for this transformation include thionyl chloride (SOCl₂), trimethylchlorosilane (TMSCl), sulfuric acid (H₂SO₄), and anhydrous hydrochloric acid (HCl).[4][5]

The reaction mechanism, when using a catalyst like thionyl chloride, proceeds through the in-situ generation of anhydrous HCl. The HCl protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Subsequent proton transfer and elimination of a water molecule yield the ester. The amine group of 5-aminovaleric acid is protonated by the acidic conditions to form the ammonium salt, which protects it from undergoing side reactions.

Sources

A Comprehensive Technical Guide to Methyl 5-aminopentanoate hydrochloride: Properties, Synthesis, and Applications

Introduction

Methyl 5-aminopentanoate hydrochloride is a bifunctional organic compound featuring both a primary amine and a methyl ester. This structure makes it a valuable and versatile building block in organic synthesis and medicinal chemistry. As a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility compared to its free base form, simplifying its handling, storage, and use in various reaction conditions. [1]This guide provides an in-depth overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, key applications, and essential safety information for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational for reproducible scientific research. This compound is identified by a unique CAS number and can be described by several structural notations.

-

CAS Number : 29840-56-0 [2][3]* Synonyms : Methyl 5-aminovalerate hydrochloride, 5-Aminopentanoic acid methyl ester hydrochloride [2][4]* Molecular Formula : C₆H₁₄ClNO₂ [1]* IUPAC Name : methyl 5-aminopentanoate;hydrochloride [4]* SMILES : COC(=O)CCCCN.Cl [1][4]* InChI Key : FAKIZCQRTPAOSH-UHFFFAOYSA-N [4]

Molecular Structure Diagram

The molecular structure consists of a five-carbon pentanoate backbone with a terminal amino group, which is protonated in the hydrochloride salt form, and a methyl ester at the opposite end.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including selecting appropriate solvents and predicting reaction behavior.

| Property | Value | Source(s) |

| Molecular Weight | 167.63 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Melting Point | 145.5 to 147°C | [5] |

| Boiling Point | 212.2°C at 760 mmHg | [6] |

| Flash Point | 142°C | |

| Solubility | Soluble in water, chloroform, and ether. |

Synthesis and Purification

This compound is typically synthesized via the Fischer esterification of 5-aminopentanoic acid (also known as 5-aminovaleric acid) in methanol with an acid catalyst. The hydrochloride salt is then formed in situ or in a subsequent step.

Synthesis Protocol: Fischer Esterification of 5-Aminovaleric Acid

Principle: This protocol is based on the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. Thionyl chloride (SOCl₂) serves as an excellent reagent as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide and HCl as gaseous byproducts that can be easily removed. This method is efficient for preparing amino acid esters without requiring the pre-protection of the amino group.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminovaleric acid in anhydrous methanol. The flask should be cooled in an ice bath.

-

Reagent Addition : Slowly add thionyl chloride (SOCl₂) dropwise to the cooled methanolic suspension. This reaction is exothermic and generates HCl gas. A typical molar ratio is 1.2 equivalents of SOCl₂ per equivalent of the amino acid.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 3-4 hours. The solid amino acid should dissolve as the reaction progresses, indicating the formation of the more soluble ester hydrochloride salt.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol) and excess HCl under reduced pressure using a rotary evaporator. This will typically yield a solid or semi-solid crude product.

-

Purification : The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot methanol or ethanol and then adding a non-polar solvent like diethyl ether or ethyl acetate until turbidity is observed. Cooling the mixture will induce crystallization of the pure product.

-

Isolation & Drying : Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The dual functionality of this compound makes it a highly useful intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis : It is used as a reactant to synthesize various compounds with therapeutic potential. [1]The primary amine can be readily acylated, alkylated, or used in peptide coupling reactions, while the ester can be hydrolyzed or reduced.

-

Linker Chemistry : The linear five-carbon chain acts as a flexible spacer or linker. This is particularly valuable in the design of molecules for "click chemistry," a concept that has revolutionized drug development by enabling efficient and specific conjugation of molecular fragments. [7]It is also used in the development of PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs), where precise spacing between a targeting moiety and an active payload is critical for efficacy.

-

Polymer Chemistry : The amino and ester groups can participate in polymerization reactions to form polyamides or polyesters with specific properties.

Safety and Handling

Proper handling of all chemicals is essential to ensure laboratory safety. This compound is classified with specific hazard statements.

-

GHS Classification :

-

Precautionary Measures :

-

Handling : Use in a well-ventilated area or under a fume hood. [8][9]Avoid breathing dust and contact with skin and eyes. [8][10]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [8][9] * Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][10]Recommended storage temperature is often between 2-8°C. [11] * First Aid : In case of skin contact, wash with plenty of soap and water. [8]For eye contact, rinse cautiously with water for several minutes. [8]If inhaled, move the person to fresh air. [9]Seek medical attention if irritation persists.

-

References

-

Arctom. (n.d.). CAS NO. 29840-56-0 | this compound. Retrieved from Arctom. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - Methylamine hydrochloride. Retrieved from Fisher Scientific. [Link]

-

Maybridge. (2022). Safety Data Sheet - 4-Methylenepiperidine hydrochloride. Retrieved from Maybridge. [Link]

-

Coolpharm Ltd. (n.d.). This compound CAS NO.29840-56-0. Retrieved from Coolpharm Ltd. [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from Organic Syntheses. [Link]

-

RJPT. (2023). Click chemistry in drug development recent trends and application. Retrieved from RJPT. [Link]

Sources

- 1. CAS 29840-56-0: this compound (1:… [cymitquimica.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | C6H14ClNO2 | CID 13672034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. echemi.com [echemi.com]

- 7. rjptonline.org [rjptonline.org]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.se [fishersci.se]

- 11. yspharmatech.lookchem.com [yspharmatech.lookchem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopentanoate Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-aminopentanoate hydrochloride (C₆H₁₄ClNO₂), a valuable building block in pharmaceutical and chemical synthesis. A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research and development settings. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to present a comprehensive analytical profile of the molecule.

Introduction: The Molecular Blueprint

This compound is the hydrochloride salt of the methyl ester of 5-aminopentanoic acid. The presence of a primary amine and a methyl ester within a flexible aliphatic chain defines its chemical reactivity and physical properties. The hydrochloride form enhances its stability and solubility in polar solvents, making it a convenient precursor in various synthetic applications.[1][2] Accurate structural elucidation through spectroscopic methods is the foundational step in its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra offer a complete map of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation and analysis ensures data reproducibility and accuracy.

Caption: General workflow for acquiring an IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3000-2800 | -NH₃⁺ | N-H Stretch |

| ~2950 | C-H (aliphatic) | Stretch |

| ~1735 | C=O (ester) | Stretch |

| ~1600 | -NH₃⁺ | Asymmetric Bend |

| ~1500 | -NH₃⁺ | Symmetric Bend |

| ~1200 | C-O (ester) | Stretch |

Interpretation:

-

-NH₃⁺ Vibrations: The most characteristic feature of a primary amine hydrochloride is the broad and strong absorption in the 3000-2800 cm⁻¹ region due to the stretching vibrations of the N-H bonds in the ammonium group. Additionally, bending vibrations for the -NH₃⁺ group are expected around 1600 cm⁻¹ and 1500 cm⁻¹. [3]* C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester functional group.

-

C-H and C-O Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-O stretching of the ester will appear in the fingerprint region, typically around 1200 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

Caption: A simplified workflow for mass spectrometry analysis.

An experimental mass spectrum for this compound is not widely published. However, the expected mass and fragmentation pattern can be predicted. The molecular weight of the free base (Methyl 5-aminopentanoate) is 131.17 g/mol . [4]The hydrochloride salt has a molecular weight of 167.63 g/mol . [5] Expected Fragmentation Pattern (of the free base): Upon ionization, the molecular ion of the free base ([M]⁺˙ at m/z = 131) would likely undergo fragmentation. Common fragmentation pathways for aliphatic esters include:

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen.

For Methyl 5-aminopentanoate, a prominent fragment would be the iminium ion formed by cleavage alpha to the nitrogen atom, resulting in a fragment at m/z = 30 ([CH₂=NH₂]⁺). Another likely fragmentation is the loss of the methoxy group (-OCH₃) to give an acylium ion at m/z = 100.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data provides a definitive structural confirmation of this compound.

-

NMR spectroscopy precisely maps the ¹H and ¹³C environments, confirming the connectivity of the aliphatic chain and the positions of the methyl ester and ammonium groups.

-

IR spectroscopy identifies the key functional groups: the ammonium ion, the ester carbonyl, and the aliphatic C-H bonds.

-

Mass spectrometry would confirm the molecular weight and provide fragmentation data consistent with the proposed structure.

This comprehensive spectroscopic guide serves as a critical reference for researchers and scientists, ensuring the confident identification and quality assessment of this compound in drug development and chemical synthesis.

References

-

PubChem. This compound | C6H14ClNO2 | CID 13672034. [Link]

-

PubChem. 5-Aminopentanoic acid;hydron;chloride | C5H12ClNO2 | CID 74764556. [Link]

-

Cai, C., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1131-1139. [Link]

-

PubChem. Methyl 5-aminopentanoate | C6H13NO2 | CID 10964545. [Link]

-

Marion, L., et al. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(9), 721-733. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Filo. The mass spectrum of methyl pentanoate (molecular weight =116 ) shows fra... [Link]

-

Kerber, A., et al. (2007). CASE via MS: Ranking Structure Candidates by Mass Spectra. Journal of Chemical Information and Modeling, 47(5), 1835-1843. [Link]

-

Defense Technical Information Center. Computations of Vibrational Infrared Frequencies of Selected Amines. [Link]

-

Human Metabolome Database. Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Filo. The mass spectrum of methyl pentanoate (molecular weight =116 ) shows fra... [Link]

-

NIST. Pentanol, 5-amino-. [Link]

-

SpectraBase. 5-Aminovaleric acid. [Link]

-

iChemical. This compound, CAS No. 29840-56-0. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

ResearchGate. a: Shows the before-degradation FTIR spectra of pure methyl violet. 5b: Shows the after-degradation FTIR spectrum of methyl violet using hydrogen peroxide.. [Link]

-

ResearchGate. The Anharmonic Vibrational Potential and Relaxation Pathways of the Amide I and II Modes of N -Methylacetamide †. [Link]

-

ResearchGate. FTIR spectra of the Methyl Orange (control) and metabolite extracted.... [Link]

-

ResearchGate. FT-IR spectra of (A) methyl violet and (B) methyl violet after decolorization by Aspergillus sp. strain CB-TKL-1.. [Link]

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. This compound | C6H14ClNO2 | CID 13672034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. youtube.com [youtube.com]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

An In-Depth Technical Guide to the Solubility Characteristics of Methyl 5-aminopentanoate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-aminopentanoate hydrochloride (CAS No. 29840-56-0), a key intermediate in pharmaceutical and chemical synthesis.[1][2] As a hydrochloride salt of an amino acid ester, its solubility profile is critical for process development, formulation, and bioavailability.[1] This document delves into the theoretical and practical aspects of its solubility in a range of common solvents, outlines a detailed protocol for empirical solubility determination using the industry-standard shake-flask method, and discusses the key physicochemical factors that govern its dissolution. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Introduction to this compound

This compound is an organic compound with the chemical formula C₆H₁₄ClNO₂.[3] It is the hydrochloride salt of the methyl ester of 5-aminopentanoic acid. The presence of a primary amine, a methyl ester, and its formulation as a hydrochloride salt bestow upon it a unique set of physicochemical properties that dictate its solubility.[1]

The molecule's structure, featuring both a polar ammonium group and a more non-polar hydrocarbon chain and ester group, suggests a nuanced solubility profile.[1] As a salt, it is generally anticipated to be more soluble in polar solvents, particularly water, compared to its free base form.[1][4][5] This enhanced aqueous solubility is a common strategy employed in the pharmaceutical industry to improve the handling and bioavailability of amine-containing active pharmaceutical ingredients.[4] Understanding the extent of its solubility in various solvents is paramount for its effective use in synthesis, purification, and formulation.

Theoretical Framework of Solubility

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For this compound, several key factors influence its solubility:

-

Polarity: The principle of "like dissolves like" is central. As a polar, ionic compound, this compound is expected to be most soluble in polar protic solvents like water and lower alcohols, which can effectively solvate the ammonium and chloride ions through ion-dipole interactions and hydrogen bonding.[5] Its solubility is predicted to be lower in non-polar aprotic solvents.[5]

-

pH of the Medium: For an amine salt, the pH of the aqueous solution is a critical determinant of solubility. In acidic to neutral conditions, the amine group will be protonated, existing as the more water-soluble ammonium salt.[6] As the pH becomes more basic, the ammonium ion will be deprotonated to the free amine, which is generally less water-soluble.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[7] This relationship should be experimentally determined for precise process control.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute impacts its solubility. A more stable crystal lattice will generally lead to lower solubility.

Quantitative Solubility Profile (Illustrative Data)

| Solvent | Solvent Type | Temperature (°C) | Illustrative Solubility (g/L) |

| Water | Polar Protic | 25 | 250 - 350 |

| Methanol | Polar Protic | 25 | 100 - 150 |

| Ethanol | Polar Protic | 25 | 30 - 50 |

| Isopropanol | Polar Protic | 25 | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | 75 - 125 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | 50 - 100 |

| Acetonitrile | Polar Aprotic | 25 | 1 - 5 |

| Dichloromethane (DCM) | Non-polar | 25 | < 1 |

| Toluene | Non-polar | 25 | < 0.1 |

| Hexane | Non-polar | 25 | < 0.1 |

Note: The data presented in this table is for illustrative purposes to demonstrate expected solubility trends and should not be considered as experimentally verified values.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8] This method involves equilibrating an excess of the solid compound with the solvent of interest over a set period and then measuring the concentration of the dissolved solute in the supernatant.

Principle

An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient time to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of glass vials.

-

Pipette a precise volume (e.g., 5 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. For optimal clarity, filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample by a validated HPLC-UV method. A typical method might involve a C18 column with a mobile phase of acetonitrile and water with a suitable buffer, and UV detection at a wavelength where the compound has significant absorbance.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Factors Influencing Experimental Outcomes

-

Purity of the Compound and Solvents: The presence of impurities can significantly affect solubility measurements. High-purity reagents are essential for accurate results.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility, resulting in a kinetic solubility measurement.[8][9][10]

-

Temperature Control: Solubility is temperature-dependent, so precise temperature control throughout the experiment is crucial.[7]

-

pH Control: When using aqueous buffers, maintaining a constant and accurate pH is critical, as small variations can significantly alter the solubility of ionizable compounds.[6]

-

Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. It is important to characterize the solid phase before and after the experiment to ensure no phase transitions have occurred.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is classified as a skin and eye irritant and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of the solubility characteristics of this compound. While illustrative quantitative data has been presented based on theoretical principles, it is imperative for researchers to perform empirical solubility studies, such as the detailed shake-flask method outlined herein, to obtain precise and reliable data for their specific applications. A thorough understanding and a methodical approach to determining the solubility of this compound are essential for its successful application in research and development.

References

- 1. CAS 29840-56-0: this compound (1:… [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | C6H14ClNO2 | CID 13672034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 5-aminopentanoate HCl | 29840-56-0 [sigmaaldrich.com]

An In-Depth Technical Guide to the Chemoselective Reactivity of Methyl 5-Aminopentanoate Hydrochloride

Abstract

Methyl 5-aminopentanoate hydrochloride is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development.[1] Possessing both a primary amine and a methyl ester, this linear C5 building block presents a classic chemical challenge: achieving selective functionalization of one group in the presence of the other. This guide provides a comprehensive analysis of the competing reactivities of the amine and ester moieties. We will explore the fundamental principles governing their behavior, detail field-proven protocols for achieving high chemoselectivity, and discuss strategic applications of protection-deprotection schemes. This document serves as a technical resource for scientists aiming to harness the synthetic potential of this compound by navigating the nuanced interplay of pH, catalysis, and reaction conditions to predictably target either the nucleophilic amine or the electrophilic ester.

Introduction

In the landscape of chemical synthesis, bifunctional molecules are invaluable scaffolds for constructing complex molecular architectures. This compound, with its terminal primary amine and methyl ester, is a prime example.[1] The core challenge lies in the intrinsic reactivity of these two groups. The amine, a potent nucleophile in its free base form, readily engages in reactions like acylation and alkylation.[2] Conversely, the ester's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles, leading to hydrolysis or amidation.[3][4]

The hydrochloride salt form of the starting material adds a critical layer of complexity: the amine is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). In this state, its nucleophilicity is effectively masked, rendering it unreactive.[5] Therefore, any reaction targeting the amine must first involve a controlled deprotonation. This very act, however, can introduce conditions (i.e., basicity) that simultaneously promote unwanted reactions at the ester, such as hydrolysis or intramolecular cyclization.

This guide is structured to provide researchers with the strategic and practical knowledge required to master the chemoselectivity of this molecule. We will dissect the factors that govern which functional group reacts and provide detailed methodologies to control the outcome, thereby enabling precise and efficient synthesis.

Chapter 1: Fundamental Reactivity Principles

A foundational understanding of the distinct chemical nature of the amine and ester groups is paramount to controlling their reactivity.

The Amine Functional Group: A Modulated Nucleophile

The reactivity of the primary amine is dominated by the lone pair of electrons on the nitrogen atom, which makes it both a Brønsted-Lowry base (proton acceptor) and a nucleophile.[6][7] However, in the commercially available hydrochloride salt, this lone pair is engaged in a bond with a proton.

-

The Protonated State (Ammonium Salt): As an ammonium ion, the nitrogen lacks a lone pair and carries a positive charge. It is non-nucleophilic and will not react with electrophiles.

-

The Deprotonated State (Free Amine): Upon neutralization with a base, the free primary amine is liberated. This species is a strong nucleophile, significantly more so than an alcohol or water, and will readily attack electrophilic centers.[2][8] The transition between these two states is a simple acid-base equilibrium, which is the primary control point for any N-functionalization reaction.

Caption: Control of amine reactivity via acid-base chemistry.

The Ester Functional Group: An Electrophilic Target

The methyl ester group's reactivity is centered on the carbonyl carbon, which is polarized due to the high electronegativity of the adjacent oxygen atoms, rendering it electrophilic. It undergoes nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling the methoxide (⁻OCH₃) leaving group.[4][9]

Key reactions include:

-

Hydrolysis (Saponification): Reaction with water or hydroxide ions to form a carboxylic acid or carboxylate salt. Alkaline hydrolysis is generally irreversible and faster than acid-catalyzed hydrolysis.[10]

-

Aminolysis: Reaction with an amine nucleophile to form an amide. This reaction is fundamental to peptide synthesis and can occur intramolecularly in methyl 5-aminopentanoate.[3][11]

The Inherent Reactivity Competition

When the amine is deprotonated, a competition is established. The free amine can act as a nucleophile towards an external electrophile (intermolecular reaction) or towards its own ester tail (intramolecular reaction). Furthermore, the conditions used to deprotonate the amine (e.g., aqueous base) can simultaneously hydrolyze the ester. Controlling the outcome depends on carefully selecting reagents, solvents, and temperature to favor one pathway over the others.

Chapter 2: Chemoselective Reactions at the Amine Terminus (N-Functionalization)

Targeting the amine group requires its liberation from the hydrochloride salt under conditions that preserve the ester.

Liberating the Free Amine: The Critical First Step

The choice of base and solvent system is crucial to avoid unwanted ester hydrolysis.[5]

Protocol 2.1.1: In-Situ Neutralization with a Non-Nucleophilic Organic Base This is the most common and effective method for reactions in organic solvents.

-

Suspend this compound (1.0 eq) in a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add a slight excess (1.1-1.2 eq) of a tertiary amine base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise at 0 °C.

-

Stir the mixture for 15-30 minutes. The formation of a precipitate (triethylammonium chloride) is often observed.

-

The resulting solution/suspension containing the free amine can be used directly in the subsequent reaction.

Causality: Tertiary amines like TEA are bases but are sterically hindered and non-nucleophilic, so they will not attack the ester. The reaction is performed in a non-aqueous solvent, preventing water-induced hydrolysis.[5]

Protocol 2.1.2: Biphasic Aqueous Workup This method is suitable for isolating the free amine before use.

-

Dissolve the hydrochloride salt in water.

-

Cool the solution in an ice bath and add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH is ~8-9.[12]

-

Immediately extract the liberated free amine into an organic solvent like ethyl acetate or DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Crucial Note: The isolated free amine is often an oil and should be used immediately, as it is prone to self-condensation (lactamization) upon standing.

Causality: A mild base and low temperature minimize the rate of ester hydrolysis during the brief aqueous exposure.[12]

| Base | pKaH (Conjugate Acid) | Type | Use Case & Rationale |

| Triethylamine (TEA) | ~10.7 | Organic, Tertiary Amine | Standard for in-situ neutralization in organic solvents. Non-nucleophilic.[5] |

| DIPEA (Hünig's Base) | ~10.7 | Organic, Tertiary Amine | More sterically hindered than TEA, useful when trace nucleophilicity is a concern. |

| K₂CO₃ / NaHCO₃ | ~10.3 / ~10.3 | Inorganic, Mild | Used in aqueous workups. Mild enough to minimize ester hydrolysis.[12] |

| NaOH / LiOH | ~15.7 | Inorganic, Strong | Avoid. Rapidly hydrolyzes the ester. Reserved for intentional saponification.[10] |

N-Acylation

N-acylation is a robust method for forming a stable amide bond at the amine terminus.

Sources

- 1. CAS 29840-56-0: this compound (1:… [cymitquimica.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. How do amines and amides react with esters? - Blog [chemgulf.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Potential of Methyl 5-Aminopentanoate Hydrochloride in Modern Medicinal Chemistry

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical motifs is paramount to the successful development of novel therapeutics. Among the myriad of available building blocks, Methyl 5-aminopentanoate hydrochloride emerges as a particularly versatile and valuable scaffold. Its bifunctional nature, possessing both a primary amine and a methyl ester, offers a unique combination of reactivity and structural flexibility. This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, moving beyond theoretical possibilities to showcase its demonstrated utility in the synthesis of a diverse range of biologically active molecules. We will delve into specific examples, elucidating the synthetic strategies and therapeutic rationale that underscore its growing importance in the field.

Core Attributes of a Privileged Scaffold

This compound, with the chemical formula C₆H₁₄ClNO₂, is a stable, water-soluble salt that serves as a convenient precursor to 5-aminopentanoic acid derivatives.[1] The primary amine provides a nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and reductive amination. Concurrently, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, offering an orthogonal site for further modification, or it can participate directly in reactions such as amidation. This dual functionality allows for its seamless integration into complex molecular architectures, making it an attractive starting point for the synthesis of diverse compound libraries.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.63 g/mol | |

| CAS Number | 29840-56-0 | |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in water | Generic |

Synthesis of this compound: A Standard Protocol

The reliable and high-yielding synthesis of this key building block is fundamental to its widespread application. A common and efficient method involves the esterification of 5-aminopentanoic acid using methanol in the presence of an acid catalyst, typically thionyl chloride or hydrogen chloride gas.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminopentanoic acid in anhydrous methanol.

-

Acid Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. This exothermic reaction generates hydrogen chloride in situ, which catalyzes the esterification and forms the hydrochloride salt of the amine.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid is typically triturated with a non-polar solvent, such as diethyl ether or hexane, to remove any non-polar impurities, and then collected by filtration to yield the desired product in high purity.

Synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a versatile building block for a range of therapeutic agents. The following sections highlight its role in the synthesis of inhibitors for various enzymes and modulators of cellular pathways.

Inhibitors of Hepatitis B Virus (HBV) Capsid Assembly

Chronic Hepatitis B infection remains a significant global health challenge. The viral capsid, which is essential for viral replication and stability, has emerged as a promising drug target. Certain novel 6-fused heteroaryldihydropyrimidines have been identified as potent inhibitors of HBV capsid assembly.[2][3] In the synthesis of these compounds, this compound serves as a key side-chain precursor, which is incorporated to modulate the physicochemical properties and biological activity of the final molecule.[2][3] The primary amine of the aminopentanoate moiety is typically acylated or alkylated to append it to the core heterocyclic scaffold.

Role in HBV inhibitor synthesis.

Modulators of Cytosolic Phospholipase A2 (cPLA2)

Development of Liver Pyruvate Kinase (PKL) Inhibitors

Liver pyruvate kinase (PKL) is a key regulatory enzyme in glycolysis, and its inhibition has been explored as a potential therapeutic strategy for metabolic diseases. Anthraquinone derivatives have been identified as ADP-competitive inhibitors of PKL.[6] To explore the structure-activity relationship (SAR) of these inhibitors, various side chains have been introduced. This compound has been used to synthesize derivatives where the aminopentanoate moiety is attached to the anthraquinone core, often via a sulfonamide linkage.[6] This allows for the investigation of how the length and functionality of the side chain impact the inhibitory potency and selectivity.

Synthesis of NAMPT Modulators

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of NAD+ biosynthesis and has emerged as a target in oncology. In the development of novel NAMPT modulators, this compound has been employed in reductive amination reactions to introduce a flexible side chain.[7] This reaction typically involves the condensation of the primary amine with an aldehyde or ketone on the core scaffold, followed by reduction of the resulting imine to a secondary amine. This strategic modification can influence the compound's binding affinity and pharmacokinetic properties.

Precursors for Oxytocin Receptor Ligands

Oxytocin receptors are involved in a variety of physiological processes, and their modulation is of interest for various therapeutic applications. In the synthesis of indolin-2-one derivatives as oxytocin receptor ligands, this compound has been utilized in reductive amination reactions.[8] This approach allows for the introduction of a flexible amino ester side chain, which can be crucial for achieving the desired receptor interaction and biological activity.

Building Blocks for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors have shown significant promise as anti-cancer agents. The general structure of an HDAC inhibitor consists of a zinc-binding group, a linker, and a cap group. The flexible carbon chain of this compound makes it an ideal component for the linker region. In the synthesis of novel carbamic acid compounds as HDAC inhibitors, this building block has been incorporated to connect the zinc-binding motif with the cap group, influencing the overall shape and flexibility of the molecule for optimal interaction with the enzyme's active site.[9]

Future Perspectives and Conclusion

This compound represents a foundational building block in the medicinal chemist's toolbox. Its straightforward synthesis, bifunctional nature, and demonstrated utility in the creation of a diverse array of bioactive molecules underscore its importance. The examples presented in this guide, from antiviral agents to enzyme inhibitors, highlight the broad applicability of this versatile scaffold. As drug discovery continues to evolve, with an increasing emphasis on modular synthesis and the exploration of novel chemical space, the strategic application of such fundamental building blocks will undoubtedly continue to be a cornerstone of innovation. Researchers and drug development professionals are encouraged to consider the potential of this compound in their own discovery programs, leveraging its inherent chemical tractability to accelerate the development of the next generation of therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kingston University. Synthesis, physicochemical and biological evaluation of a polyamine conjugate as a potential drug in breast cancer tumour-targeting. Kingston University Research Repository. [Link]

-

Ng, C. Y., et al. (2017). A New Generation of Arachidonic Acid Analogues as Potential Neurological Agent Targeting Cytosolic Phospholipase A2. Scientific reports, 7(1), 13627. [Link]

-

Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase. (2022). Semantic Scholar. [Link]

- Zhu, Y., et al. (2015). Novel 6-fused heteroaryldihydropyrimidines for the treatment and prophylaxis of hepatitis b virus infection. WO2015132276A1.

- Novel 6-fused heteroaryl dihydropyrimidines for the treatment and prophylaxis of hepatitis B virus infection. ES2714110T3.

- Nampt modulators. WO2021159015A1.

- Indolin-2-one derivatives, preparation and their use as ocytocin receptor ligands. US6673790B1.

- Carbamic acid compounds comprising an amide linkage as hdac inhibitors. US20110105572A1.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. WO2015132276A1 - Novel 6-fused heteroaryldihydropyrimidines for the treatment and prophylaxis of hepatitis b virus infection - Google Patents [patents.google.com]

- 3. ES2714110T3 - Novel 6-fused heteroaryl dihydropyrimidines for the treatment and prophylaxis of hepatitis B virus infection - Google Patents [patents.google.com]

- 4. A New Generation of Arachidonic Acid Analogues as Potential Neurological Agent Targeting Cytosolic Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. WO2021159015A1 - Nampt modulators - Google Patents [patents.google.com]

- 8. US6673790B1 - Indolin-2-one derivatives, preparation and their use as ocytocin receptor ligands - Google Patents [patents.google.com]

- 9. US20110105572A1 - Carbamic acid compounds comprising an amide linkage as hdac inhibitors - Google Patents [patents.google.com]

A Researcher's Comprehensive Guide to Procuring High-Purity Methyl 5-Aminopentanoate Hydrochloride

For the researcher, scientist, or drug development professional, the integrity of starting materials is paramount. The success of complex syntheses and the validity of biological assays hinge on the purity and well-defined character of every reagent. Methyl 5-aminopentanoate hydrochloride (CAS No. 29840-56-0), a versatile building block in medicinal chemistry and materials science, is no exception. This guide provides an in-depth technical framework for sourcing, validating, and handling this critical reagent to ensure the reliability and reproducibility of your research.

The Strategic Sourcing of this compound

The initial step in acquiring any chemical reagent is identifying a reputable supplier. However, the process extends beyond a simple price comparison. For a specialized reagent like this compound, a multi-faceted evaluation of potential vendors is crucial.

Identifying Potential Suppliers

A survey of the chemical supplier landscape reveals several key distributors for this compound. The purity levels offered typically range from 95% to 97% and higher. Notable suppliers include:

-

Sigma-Aldrich (Merck): A large, well-established supplier with extensive documentation and technical support.[1][2]

-

Fluorochem: A supplier specializing in fine chemicals for research and development.

-

Biosynth: Offers a range of chemical products, including reference standards for pharmaceutical testing.

-

LGC Standards: Provides certified reference materials and other high-purity chemicals.[3]

-

CymitQuimica: A supplier of a wide array of chemical compounds for various research applications.[4]

This list is not exhaustive, and new suppliers continually emerge. Therefore, the ability to critically evaluate any supplier is a key skill for a researcher.

The Critical Role of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document accompanying a chemical reagent. It is a formal declaration from the supplier detailing the specific analytical tests performed on a particular batch of the compound and the results obtained. A comprehensive CoA for this compound should include:

-

Identification: Confirmation of the compound's identity, typically through methods like ¹H NMR spectroscopy and Mass Spectrometry.

-

Purity: A quantitative measure of the compound's purity, most commonly determined by High-Performance Liquid Chromatography (HPLC).

-

Physical Properties: Characteristics such as appearance, melting point, and solubility.

-

Residual Solvents: Information on the presence of any remaining solvents from the synthesis and purification process.

-

Elemental Analysis: Confirmation of the elemental composition of the compound.

-

Date of Analysis and Batch Number: Essential for traceability and quality control.

Researchers should always request a batch-specific CoA before purchase. Scrutinize the CoA for completeness and for results that meet your experimental requirements. Be wary of CoAs that provide vague specifications or lack detailed analytical data.

Supplier Evaluation Workflow

A systematic approach to supplier selection is recommended. The following workflow, visualized in the diagram below, outlines a robust process for qualifying a new supplier.

Caption: A workflow for qualifying suppliers of critical research chemicals.

Analytical Verification: Trust but Verify

While a supplier's CoA provides a baseline of quality, it is a best practice in research, particularly in drug development, to perform in-house analytical verification of critical starting materials. This ensures the material's integrity and provides a baseline for troubleshooting any future experimental anomalies.

Key Analytical Techniques for Purity and Identity Confirmation

The following analytical methods are indispensable for the comprehensive characterization of this compound:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the molecular structure of the compound, confirming its identity. For this compound, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) should show characteristic peaks corresponding to the methyl ester protons, the methylene protons of the pentanoate backbone, and the protons adjacent to the amine group. The integration of these peaks should be consistent with the number of protons in each position.

-

HPLC (High-Performance Liquid Chromatography): HPLC is the workhorse for purity determination. A reversed-phase HPLC method with UV detection is typically suitable for a compound like this compound. The chromatogram should ideally show a single major peak corresponding to the desired compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For this compound, electrospray ionization (ESI) in positive ion mode should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

The interplay of these techniques provides a robust confirmation of both the identity and purity of the material.

Experimental Protocols for Analytical Verification

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectrum and identify the characteristic chemical shifts and coupling patterns. Compare the obtained spectrum with a reference spectrum if available, or with predicted shifts based on the compound's structure.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Data Analysis: Integrate the peaks in the chromatogram and calculate the purity as the percentage of the main peak area relative to the total peak area.

Analytical Verification Workflow

The following diagram illustrates the logical flow of in-house quality control for incoming reagents.

Caption: A workflow for the analytical verification of incoming research chemicals.

Handling, Storage, and Application Considerations

Proper handling and storage are critical to maintaining the purity of this compound throughout its lifecycle in the laboratory.

Safe Handling and Storage

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[5][6] Therefore, stringent storage conditions are necessary to prevent degradation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term storage, a desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Handling: When handling the compound, work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. After handling, wash hands thoroughly.[8]

Application in Research and Development

This compound is a valuable building block due to its bifunctional nature, possessing both a primary amine and a methyl ester. This makes it particularly useful in:

-

Peptide Synthesis: The amine group can be used for peptide bond formation, while the ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization.[9][10][11][12]

-

Drug Delivery Systems: It can be incorporated into the synthesis of biodegradable polymers like poly(ester amides), which are explored as carriers for controlled drug release.[13][14][15][16][17]

-

Organic Synthesis: It serves as a versatile starting material for the synthesis of a wide range of more complex molecules.

The high purity of this reagent is especially critical in these applications to avoid the introduction of unwanted side products and to ensure the desired properties of the final products.

Conclusion

The procurement of high-purity this compound is a foundational step for any research program that relies on this versatile building block. By implementing a rigorous supplier evaluation process, conducting thorough in-house analytical verification, and adhering to proper handling and storage protocols, researchers can ensure the quality and consistency of their starting materials. This meticulous approach not only enhances the reliability of experimental outcomes but also upholds the principles of scientific integrity and reproducibility.

References

-

Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. (2016). RSC Advances. [Link]

-

Aziz, M. A. (2022). Synthesis of Poly Ester Amide with Amino Acids Function as Drug Polymers. Journal of Pharmaceutical Negative Results, 13(1), 75-79. [Link]

-

How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific. [Link]

-

Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (n.d.). National Institutes of Health (NIH). [Link]

-

How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]

-

Synthesis scheme for the preparation of poly(ester amide)s derived from... (n.d.). ResearchGate. [Link]

-

Handling and Storing Chemicals. (n.d.). Lab Manager. [Link]

-

Storage of different chemical reagents. (n.d.). Jiangsu Huida Medical Instruments Co.,Ltd. [Link]

-

METHYL 5-AMINO-2-FLUORO-4-OXOPENTANOATE HYDROCHLORIDE. (n.d.). SpectraBase. [Link]

-

Synthesis of Biodegradable Amino-Acid-Based Poly(ester amide)s and Poly(ether ester amide)s with Pendant Functional Groups. (2025). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031207). (n.d.). Human Metabolome Database. [Link]

-

Methyl 5-aminopentanoate. (n.d.). PubChem. [Link]

-

Synthesis and conformation of backbone N-aminated peptides. (n.d.). ScienceDirect. [Link]

-

Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. [Link]

-

N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. (2020). PubMed. [Link]

Sources

- 1. Methyl 5-aminopentanoate HCl | 29840-56-0 [sigmaaldrich.com]

- 2. Methyl 5-aminopentanoate HCl | 29840-56-0 [sigmaaldrich.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. CAS 29840-56-0: this compound (1:… [cymitquimica.com]

- 5. How To [chem.rochester.edu]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 7. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 8. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 9. benchchem.com [benchchem.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. peptide.com [peptide.com]

- 12. N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]

- 14. pnrjournal.com [pnrjournal.com]

- 15. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 5-aminopentanoate hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminopentanoate hydrochloride is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Possessing both a primary amine and a methyl ester, this compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient reagent for various chemical transformations.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and, most importantly, its applications as a key intermediate in the synthesis of bioactive compounds, with a focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Part 1: Core Chemical and Physical Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is methyl 5-aminopentanoate;hydrochloride . However, in scientific literature and commercial catalogs, it is known by a variety of synonyms, which are crucial for researchers to recognize when conducting literature and database searches.

Table 1: Synonyms for this compound

| Synonym | Reference |

| Methyl 5-aminovalerate hydrochloride | [2] |

| 5-Aminopentanoic acid methyl ester hydrochloride | |

| Methyl 5-aminopentanoate HCl | [3] |

| Pentanoic acid, 5-amino-, methyl ester, hydrochloride | [1] |

Chemical Structure and Properties

The chemical structure of this compound consists of a five-carbon pentanoate backbone with a terminal amino group and a methyl ester. The hydrochloride salt is formed by the protonation of the primary amine.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 29840-56-0 | [4] |

| Molecular Formula | C₆H₁₄ClNO₂ | [4] |

| Molecular Weight | 167.63 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 173°C | |

| Flash Point | 142°C | |

| Solubility | Soluble in water, chloroform, and ether. |

Part 2: Applications in Drug Discovery and Development

The reactivity of both the amino and ester functionalities makes this compound a valuable starting material and intermediate in the synthesis of pharmaceutically active compounds.[1] Its linear five-carbon chain also makes it an attractive component for use as a linker in bifunctional molecules.

Role as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] These heterobifunctional molecules consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[5][6]

The linker's length, rigidity, and chemical composition are critical for the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6] this compound is an exemplary precursor for the alkyl chain component of PROTAC linkers.[2] The five-carbon chain provides flexibility and appropriate spacing between the two binding moieties.

Expertise in Action: The Rationale for an Alkyl Linker

The choice of an alkyl chain linker, derivable from a precursor like this compound, is a deliberate one in PROTAC design. While more complex linkers exist, the simple alkyl chain offers a degree of conformational flexibility. This "floppiness" can be advantageous in the initial stages of PROTAC development, as it allows the two binding ends of the molecule to more easily adopt the optimal orientation required for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase). This is a crucial step in the subsequent ubiquitination and degradation of the target protein. The five-carbon length is often a good starting point, as it is long enough to span the distance between the binding pockets of many target proteins and E3 ligases without being excessively long, which could lead to undesirable off-target effects or poor solubility.

Precursor for Lysine Biosynthesis Inhibitors